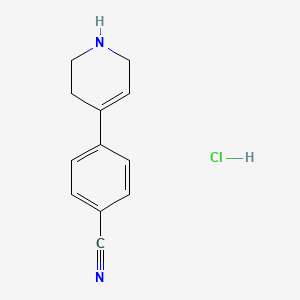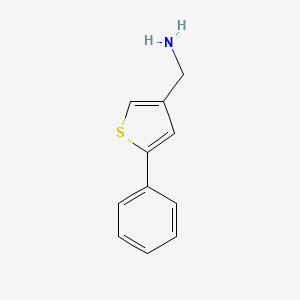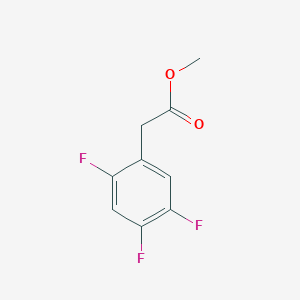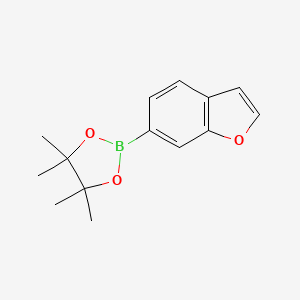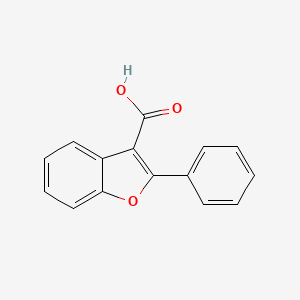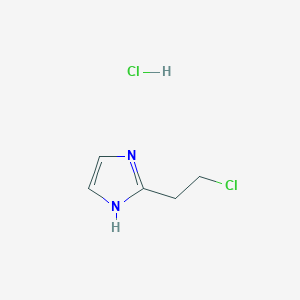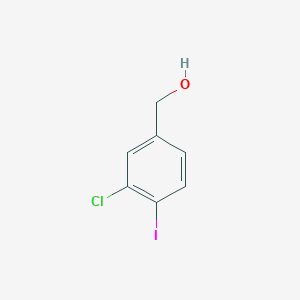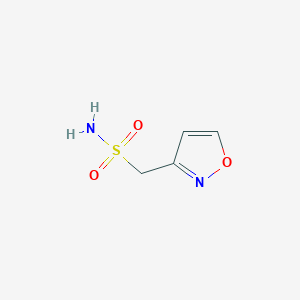![molecular formula C16H20BNO3 B1429818 3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-quinoline CAS No. 881656-35-5](/img/structure/B1429818.png)
3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-quinoline
Vue d'ensemble
Description
The compound “3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-quinoline” is an organic intermediate with borate and sulfonamide groups . It is employed in the synthesis, optical, and electrochemical properties of novel copolymers on the basis of benzothiadiazole and electron-rich arene units .
Synthesis Analysis
This compound can be synthesized through nucleophilic and amidation reactions . It is also used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Chemical Reactions Analysis
The compound is involved in various transformation processes due to its high stability, low toxicity, and high reactivity . It is used in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .Physical and Chemical Properties Analysis
The compound has a molecular weight of 158 . It has a density of 0.9642 g/mL at 25 °C and a refractive index of 1.4096 . It is sensitive to moisture and should be stored under inert gas (nitrogen or Argon) at 2-8°C .Applications De Recherche Scientifique
Hydrolysis Studies
The compound "3-Methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-quinoline" has been studied for its hydrolysis behavior. It was found that this compound rapidly hydrolyzes in air, but contrary to expectations, the hydrolysis does not yield (quinolin-8-yl)boronic acid as anticipated. Instead, hydrolysis results in the formation of (quinolinium-8-yl)trihydroxyborate zwitterion or an anhydride, depending on the conditions. This finding questions the isolation of monomeric (quinolin-8-yl)boronic acid in its neutral form without a Lewis base (J. Son et al., 2015).
Crystal Structure and DFT Studies
Crystal structure and density functional theory (DFT) studies of boric acid ester intermediates related to "this compound" have shown the importance of these compounds in understanding molecular structures and physicochemical properties. These studies are crucial for designing new molecules with improved properties and for understanding their behavior in various chemical reactions (P.-Y. Huang et al., 2021).
Suzuki Cross-Coupling Reactions
The compound plays a significant role in the Suzuki cross-coupling reactions, facilitating the introduction of aryl and vinyl substituents into the quinoline framework. This method has broad applications in organic synthesis, allowing for the efficient creation of complex molecules with potential pharmacological activities (F. Babudri et al., 2006).
Mécanisme D'action
Target of Action
Similar compounds have been used in the synthesis of cholinergic drugs , suggesting potential targets could be cholinergic receptors.
Mode of Action
Similar compounds have been used in the borylation of alkyl or aryl alkynes and alkenes , indicating that this compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Similar compounds have been involved in the synthesis of organic electroluminescent devices , suggesting that this compound might affect pathways related to light emission in certain contexts.
Result of Action
Similar compounds have been used in the synthesis of cholinergic drugs , suggesting that this compound might have effects on nerve impulse transmission.
Safety and Hazards
Orientations Futures
The compound has a wide range of applications in pharmacy and biology . It is not only an important intermediate in organic synthesis but also has potential applications in the construction of stimulus-responsive drug carriers due to its advantages of simple construction conditions, good biocompatibility, and ability to respond to various microenvironmental changes such as pH, glucose, and ATP in the organism .
Analyse Biochimique
Biochemical Properties
Organoboron compounds, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules . They are often used to protect diols in the organic synthesis of drugs, utilized in the asymmetric synthesis of amino acids, Diels–Alder and Suzuki coupling reactions .
Cellular Effects
Organoboron compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Organoboron compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BNO3/c1-15(2)16(3,4)21-17(20-15)13-7-6-8-14-12(13)9-11(19-5)10-18-14/h6-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEKTRDPBDREKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(C=NC3=CC=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


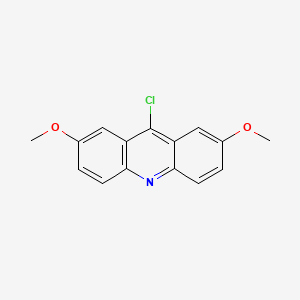

![N-[(2-methoxypyridin-3-yl)methyl]cyclopentanamine](/img/structure/B1429740.png)
![Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate](/img/structure/B1429741.png)
